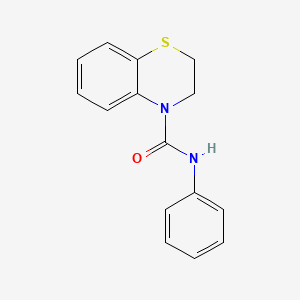

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a heterocyclic organic compound with the CAS Number: 100969-16-2 . It has a molecular weight of 270.35 . The compound is solid in its physical form .

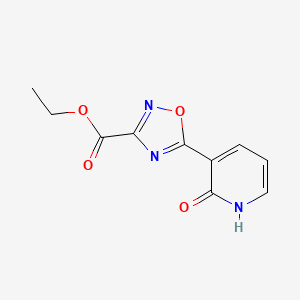

Molecular Structure Analysis

The Inchi Code for this compound is1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” is a solid compound . It has a molecular weight of 270.35 . More specific physical and chemical properties were not available in the retrieved data.Aplicaciones Científicas De Investigación

Antifungal Applications

“N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide” has been found to have broad-spectrum antifungal activity. It has been used as an analogue of commercial succinate dehydrogenase inhibitors (SDHIs), which are one of the fastest-growing fungicide categories for plant protection . In particular, N′-(4-fluorophenyl)picolinohydrazide and N′-(3,4-fluorophenyl)picolinohydrazide showed high activity against twelve fungi .

Plant Protection

The compound has been used in the design of novel fungicides for plant protection. It has shown high activity and broad-spectrum property against phytopathogenic fungi . This makes it a promising alternative for plant protection.

Inhibition of Succinate Dehydrogenase

The compound has shown strong inhibition activity on succinate dehydrogenase (SDH) in Alternaria brassicae . SDH is a key enzyme in the citric acid cycle and the electron transport chain, and its inhibition can lead to the cessation of fungal growth.

Structural Change of Mycelia and Cell Membrane

The compound has been observed to change the structure of mycelia and cell membrane . This could potentially disrupt the normal functioning of the fungi, leading to their death.

Increase of Intracellular Reactive Oxygen Species Level

The compound has been found to increase the intracellular reactive oxygen species level . This could lead to oxidative stress in the fungi, causing damage to their cells.

Increase of Mitochondrial Membrane Potential

The compound has been found to increase the mitochondrial membrane potential . This could disrupt the normal functioning of the mitochondria, leading to cell death.

Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles

“N-phenyl-3,4-dihydro-2H-1,4-benzothiazine-4-carboxamide” has been used in the stereoselective four-component synthesis of functionalized 2,3-dihydro-4-nitropyrroles . These heterocycles may have utility in the synthesis of pharmacologically active compounds.

Fungicidal Activity

The compound has been used in the design and synthesis of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which have shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . Especially, compound 7b showed high antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis .

Safety and Hazards

Propiedades

IUPAC Name |

N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(16-12-6-2-1-3-7-12)17-10-11-19-14-9-5-4-8-13(14)17/h1-9H,10-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUPFYAFIJQDNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-3-[(dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2802222.png)

![2-Chloro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]propanamide](/img/structure/B2802225.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2802226.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2802233.png)

![5-Tert-butyl-3-(4-chlorophenyl)-7-(4-ethylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2802234.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-hydroxy-8-methylchromen-2-one](/img/structure/B2802235.png)

![N-(3-ethylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2802236.png)

![3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one](/img/structure/B2802238.png)